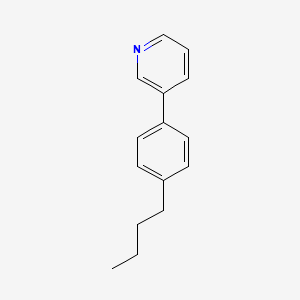
3-(4-Butylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butylphenyl)pyridine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-butylphenyl is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Butylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine or piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine or piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: 3-(4-Butylphenyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridines and related structures .
Biology: In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3-(4-Butylphenyl)pyridine and its derivatives depends on their specific molecular targets and pathways. For instance, in biological systems, these compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism involves binding to the active site of the target protein, altering its conformation and function .
Comparison with Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
4-Butylpyridine: A pyridine derivative with a butyl group at the 4-position.
Phenylpyridine: A pyridine ring substituted with a phenyl group.
Uniqueness: 3-(4-Butylphenyl)pyridine is unique due to the presence of both a butyl group and a phenyl group attached to the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(4-butylphenyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-2-3-5-13-7-9-14(10-8-13)15-6-4-11-16-12-15/h4,6-12H,2-3,5H2,1H3 |
InChI Key |
SYKAGZHXISHJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















